molecular formula C10H13F2N3O B1485570 1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol CAS No. 2097958-54-6

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Cat. No. B1485570
CAS RN: 2097958-54-6
M. Wt: 229.23 g/mol
InChI Key: MJOYEUZMKRKICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol, also known as 6-difluoromethyl-4-pyrimidinyl-piperidin-3-ol (6-DFMPP), is a synthetic compound that has been widely studied for its potential applications in the field of organic synthesis and medicinal chemistry. 6-DFMPP has been used in the synthesis of a variety of compounds, including heterocyclic aromatic compounds, and has been investigated for its potential to serve as a therapeutic agent.

Scientific Research Applications

Structural and Electronic Properties

Studies have investigated the crystal structures and electronic properties of anticonvulsant compounds, including those with pyrimidine and piperidine structures. These studies highlight the impact of molecular structure on the pharmacological activity and provide a basis for understanding the interactions within biological systems (Georges et al., 1989).

Pharmacokinetics and Metabolism

Research on compounds with difluoromethylpyrimidin and piperidinol components has explored their metabolism, excretion, and pharmacokinetics. For example, the disposition of a dipeptidyl peptidase IV inhibitor with a related structure was examined in rats, dogs, and humans, highlighting the drug's elimination routes and metabolic pathways (Sharma et al., 2012).

Antibacterial and Anticancer Activities

Several studies have synthesized and evaluated the antibacterial and anticancer activities of compounds containing piperidine and pyrimidine structures. These studies contribute to the development of new therapeutic agents with potential applications in treating infections and cancer (Merugu, Ramesh, & Sreenivasulu, 2010); (Kambappa et al., 2017).

Anti-inflammatory and Analgesic Effects

Compounds with similar structures have been synthesized and tested for their anti-inflammatory and analgesic effects, suggesting potential therapeutic applications for related compounds in managing pain and inflammation (Chaydhary, Singh, & Kumarverma, 2015).

properties

IUPAC Name

1-[6-(difluoromethyl)pyrimidin-4-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3O/c11-10(12)8-4-9(14-6-13-8)15-3-1-2-7(16)5-15/h4,6-7,10,16H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOYEUZMKRKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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